Lansoprazole-d4

Catalog No.
S1795253
CAS No.
934294-22-1
M.F
C16H14F3N3O2S
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lansoprazole-d4

CAS Number

934294-22-1

Product Name

Lansoprazole-d4

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C16H14F3N3O2S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D

InChI Key

MJIHNNLFOKEZEW-QFFDRWTDSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Synonyms

2-[(S)-[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d4; (S)-Lansoprazole-d4; Levolansoprazole-d4;

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]
  • Metabolic Studies

    Lansoprazole-d4 can be a valuable tool for studying the metabolism of Lansoprazole in the body. By incorporating a stable isotope (Deuterium) into the molecule, researchers can distinguish the labeled Lansoprazole-d4 from the unlabeled Lansoprazole present in the body. This allows for tracing the absorption, distribution, and elimination pathways of the drug, providing valuable insights into its pharmacokinetics [].

  • Drug Interaction Studies

    Lansoprazole can interact with other medications. Lansoprazole-d4 can be used to investigate these interactions in a controlled setting. By administering Lansoprazole-d4 alongside another drug, researchers can measure the impact on the metabolism of both drugs, identifying potential interactions that could affect their efficacy or safety [].

  • Mechanism of Action Studies

    Lansoprazole works by inhibiting the H+/K+ ATPase enzyme (proton pump) in the stomach wall, thereby reducing acid production. Lansoprazole-d4 can be used to further explore the mechanism of action of Lansoprazole. By studying how Lansoprazole-d4 binds to the proton pump and affects its function, researchers can gain a deeper understanding of the drug's therapeutic effects [].

Lansoprazole-d4 is a deuterated form of lansoprazole, a widely used proton pump inhibitor that inhibits gastric acid secretion. Its formal chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4. The compound has a molecular formula of C16H10D4F3N3O2S and a molecular weight of 373.4 g/mol. It serves primarily as an internal standard for quantifying lansoprazole in analytical chemistry through gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) .

  • Lansoprazole accumulates in the acidic environment of the stomach [].
  • It becomes activated by converting to a sulfenic acid form [].
  • The sulfenic acid binds irreversibly to cysteine residues within the H+/K+ ATPase enzyme, hindering its ability to pump protons into the stomach lumen [].
  • This action effectively reduces stomach acid production.
  • Information on the specific hazards of Lansoprazole-d4 is limited. However, Lansoprazole can cause side effects like headache, diarrhea, and stomach pain [].
  • Deuterium itself is non-toxic []. However, as a research chemical, Lansoprazole-d4 should be handled with standard laboratory precautions, including wearing appropriate personal protective equipment (PPE).
As its non-deuterated counterpart. It acts by covalently binding to the H+/K+-ATPase enzyme in the gastric parietal cells, leading to a reduction in gastric acid secretion. The inhibition mechanism involves the formation of a sulfenamide intermediate that irreversibly modifies the proton pump . The compound has demonstrated an IC50 value of approximately 6.3 µM for inhibiting K+ accumulation and 7 µM for H+ accumulation in gastric microsomes .

As a proton pump inhibitor, lansoprazole-d4 exhibits significant biological activity by effectively increasing intragastric pH. This action is beneficial in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. Lansoprazole-d4's deuterated nature allows it to be used as a tracer in pharmacokinetic studies to understand the metabolism and excretion of lansoprazole without interference from the parent compound .

Lansoprazole-d4 is primarily utilized as an internal standard in quantitative analyses of lansoprazole levels in biological samples. Its applications include:

  • Pharmacokinetic studies: To track the absorption and metabolism of lansoprazole.
  • Clinical research: In studies evaluating the efficacy of proton pump inhibitors.
  • Quality control: In pharmaceutical manufacturing to ensure consistent dosing and formulation integrity .

Research has indicated that lansoprazole-d4 can interact with various drugs metabolized by cytochrome P450 enzymes. Its use as an internal standard allows for more accurate assessments of drug-drug interactions involving proton pump inhibitors. Studies have shown that lansoprazole can affect the metabolism of other medications, particularly those that are substrates for CYP2C19 and CYP3A4 enzymes . The deuterated form provides insights into these interactions without confounding results from non-deuterated compounds.

Lansoprazole-d4 is part of a broader class of proton pump inhibitors. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
OmeprazoleC17H19N3O3SFirst proton pump inhibitor; commonly used
EsomeprazoleC17H19N3O3SS-enantiomer of omeprazole; improved bioavailability
RabeprazoleC18H21N3O3SFaster onset of action; fewer drug interactions
PantoprazoleC16H15F2N3O4SLess affected by food intake; unique metabolism

Uniqueness: Lansoprazole-d4's primary distinction lies in its deuterated structure, which allows for precise quantification and tracing in pharmacological studies without interference from its non-deuterated counterpart. This feature is particularly valuable in research settings focused on drug metabolism and pharmacokinetics .

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

373.10098934 g/mol

Monoisotopic Mass

373.10098934 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2023

Explore Compound Types